molecular formula C13H10N2O3S B5798637 N-(3-nitrophenyl)-3-(2-thienyl)acrylamide

N-(3-nitrophenyl)-3-(2-thienyl)acrylamide

Cat. No. B5798637
M. Wt: 274.30 g/mol
InChI Key: QWQZOPMFZQNFOB-VOTSOKGWSA-N
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Description

N-(3-nitrophenyl)-3-(2-thienyl)acrylamide, also known as NTAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NTAA belongs to the class of acrylamide derivatives and is structurally similar to other compounds that have been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anti-cancer properties. Studies have shown that N-(3-nitrophenyl)-3-(2-thienyl)acrylamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has also been studied for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including arthritis, diabetes, and cardiovascular disease. N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have antioxidant activity. N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that N-(3-nitrophenyl)-3-(2-thienyl)acrylamide may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide is its high purity and stability, which makes it suitable for use in lab experiments. N-(3-nitrophenyl)-3-(2-thienyl)acrylamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide is its limited solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by formulating N-(3-nitrophenyl)-3-(2-thienyl)acrylamide in a suitable carrier or by modifying its structure to improve its solubility.

Future Directions

There are several future directions for research on N-(3-nitrophenyl)-3-(2-thienyl)acrylamide. One area of research is the development of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the molecular targets of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide and its mechanism of action. This research could lead to the development of more specific and effective therapies for cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and toxicity of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide in vivo, which will be critical for its eventual clinical application.
Conclusion:
N-(3-nitrophenyl)-3-(2-thienyl)acrylamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its high purity and stability make it suitable for use in lab experiments, and its mechanism of action is being actively studied. Future research on N-(3-nitrophenyl)-3-(2-thienyl)acrylamide will focus on developing analogs with improved pharmacological properties, investigating its molecular targets, and determining its safety and toxicity in vivo.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide involves the reaction of 3-nitroaniline and 2-thiophene carboxaldehyde in the presence of acetic acid and glacial acetic acid as a solvent. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. This method has been optimized to produce high yields of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide with excellent purity.

properties

IUPAC Name

(E)-N-(3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-13(7-6-12-5-2-8-19-12)14-10-3-1-4-11(9-10)15(17)18/h1-9H,(H,14,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQZOPMFZQNFOB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide

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